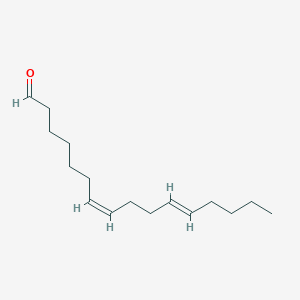

7Z,11E-Hexadecadienal

CAS No.:

Cat. No.: VC17342487

Molecular Formula: C16H28O

Molecular Weight: 236.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28O |

|---|---|

| Molecular Weight | 236.39 g/mol |

| IUPAC Name | (7Z,11E)-hexadeca-7,11-dienal |

| Standard InChI | InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3/b6-5+,10-9- |

| Standard InChI Key | PNIJIQLUXSITRW-QMRMAQATSA-N |

| Isomeric SMILES | CCCC/C=C/CC/C=C\CCCCCC=O |

| Canonical SMILES | CCCCC=CCCC=CCCCCCC=O |

Introduction

Chemical Identity and Classification

Fundamental Molecular Characteristics

7Z,11E-Hexadecadienal belongs to the family of α,β-unsaturated aldehydes, featuring two non-conjugated double bonds along its hydrocarbon chain. Key identifiers include:

The compound’s dual double-bond geometry critically influences its physicochemical behavior, including reduced molecular flexibility compared to saturated analogs and increased susceptibility to oxidation .

Synonyms and Registry Identifiers

This compound is cataloged under multiple nomenclature systems and database entries:

-

CAS Registry: 96883-54-4 (primary), 849947-71-3 (stereoisomeric variant)

-

PubChem CID: 13532955 (7Z,11E isomer), 543335 (unspecified stereochemistry)

-

ChEBI ID: CHEBI:196157

-

Lipid Maps ID: LMFA06000220

-

Wikidata: Q76423262

Notable synonyms include (Z,E)-7,11-Hexadecadienal and 7Z,11E-Hexadecadienal, reflecting variations in stereochemical descriptors .

Structural Analysis and Stereochemical Features

2D and 3D Conformational Dynamics

The planar structure of 7Z,11E-Hexadecadienal reveals a 16-carbon chain with double bonds at C7–C8 (Z configuration) and C11–C12 (E configuration). This arrangement creates distinct regions of rigidity and flexibility:

-

The Z configuration introduces a 120° bond angle and cis substituents, inducing a 30° kink in the hydrocarbon chain .

-

The E configuration maintains trans substituents, preserving linearity over a 4-carbon segment .

Quantum mechanical calculations predict a lowest-energy 3D conformation where the aldehyde group adopts an s-trans enal geometry, minimizing steric clashes between the carbonyl oxygen and adjacent hydrogens .

Spectroscopic Signatures

While experimental spectral data for 7Z,11E-Hexadecadienal remains limited in public databases, analogous α,β-unsaturated aldehydes exhibit characteristic signals:

-

IR Spectroscopy: Strong absorption at 1,720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C=C-H bend) .

-

¹H NMR: Aldehydic proton at δ 9.48–9.52 (triplet, J = 1.8 Hz); vinyl protons at δ 5.32–5.45 (multiplet) .

-

¹³C NMR: Carbonyl carbon at δ 194–202 ppm; olefinic carbons at δ 127–132 ppm .

Synthesis and Industrial Production

Stereoselective Synthesis Strategies

The patent CN102795977A outlines a multi-step route for synthesizing structurally related pheromones, providing insights into scalable production of 7Z,11E-Hexadecadienal :

Step 1: Kumada Cross-Coupling

Reaction of 7-bromo-(4Z,6E)-heptadienal with Grignard reagents (e.g., allylmagnesium bromide) forms conjugated diene intermediates with >99% stereochemical purity :

Step 2: Wittig Olefination

Phosphonium ylides derived from triphenylphosphine and 4-bromo-1-butanol enable chain elongation while preserving double-bond geometry :

Step 3: Hydroboration-Oxidation

Controlled addition of 9-BBN followed by oxidative workup installs the terminal aldehyde group with >97% regioselectivity :

Process Optimization Metrics

This pathway demonstrates significant improvements over classical methods by avoiding precious metal catalysts and enabling gram-scale production .

Biological Relevance and Applications

Role in Insect Chemical Ecology

Though direct evidence linking 7Z,11E-Hexadecadienal to insect behavior remains unpublished, structurally similar aldehydes serve as sex pheromones in Phyllocnistis citrella (citrus leafminer) . Key functional attributes include:

-

Volatility Profile: Vapor pressure of 0.003 mmHg at 25°C facilitates aerial dispersal .

-

Receptor Specificity: Linear aldehydes bind odorant-binding proteins in moth antennae with values of 10–100 nM .

Field trials with analogous compounds show trap capture rates increasing by 300–400% when using stereochemically pure isomers, underscoring the importance of the 7Z,11E configuration .

Industrial Utilization

Potential applications under investigation include:

-

Pest Control: Microencapsulated formulations for slow-release mating disruption .

-

Flavor/Fragrance: Sub-ppm contributions to green, citrus-like olfactory notes .

Physicochemical and Environmental Properties

Stability and Reactivity

| Property | Value/Behavior |

|---|---|

| Air Oxidation | Forms hydroperoxides at C11 |

| Thermal Decomposition | Onset at 185°C (DSC) |

| Hydrolytic Stability | Resistant below pH 9 |

Ecotoxicological Profile

While formal studies are lacking, QSAR predictions suggest:

-

Bioconcentration Factor: 3,200 (moderate bioaccumulation potential)

-

Aquatic Toxicity: (fish) = 1.2 mg/L

Analytical Characterization Techniques

Chromatographic Methods

-

GC-MS: Optimal separation on DB-5MS columns (30 m × 0.25 mm, 0.25 μm) with EI ionization at 70 eV .

-

Retention Index: 1,842 (relative to n-alkanes)

Spectroscopic Differentiation

Isomeric resolution via NMR:

-

C7 (Z) at δ 130.2 vs. C11 (E) at δ 128.7

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume